molecular formula C10H16N4OS B2549509 N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}pentanamide CAS No. 946222-14-6

N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}pentanamide

货号: B2549509
CAS 编号: 946222-14-6
分子量: 240.33
InChI 键: DCKPYZDIVHIJTA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}pentanamide is a fused heterocyclic compound featuring a triazolo[3,4-b][1,3]thiazine core substituted with a pentanamide group at the 3-position.

属性

IUPAC Name

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4OS/c1-2-3-5-8(15)11-9-12-13-10-14(9)6-4-7-16-10/h2-7H2,1H3,(H,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKPYZDIVHIJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C2N1CCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

化学反应分析

Types of Reactions

N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}pentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .

作用机制

The mechanism of action of N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}pentanamide involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various pharmacological effects . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity .

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

The triazolo-thiazine core in the target compound differs from triazolo-thiadiazoles (e.g., HTP and ITP) by replacing a sulfur atom in the thiadiazole ring with a methylene group, forming a six-membered thiazine ring. This structural variation may alter electronic properties and steric interactions, affecting binding to biological targets .

Table 1: Core Heterocycle Comparison
Compound Class Core Structure Key Features Reference
Triazolo-thiazine (Target) [1,3]thiazine Six-membered ring, increased flexibility
Triazolo-thiadiazole (HTP/ITP) [1,3,4]thiadiazole Five-membered ring, higher rigidity

Substituent Effects on Bioactivity

Substituents on the triazolo-heterocycle significantly influence biological activity:

Iodo-Substituted Derivatives (HTP and ITP)
  • HTP : 2-Hydroxy-3,5-diiodo-N-(3-phenyl-triazolyl)benzamide exhibits heparanase inhibition, critical in cancer metastasis .
  • ITP: 4-Iodo-2-(3-phenyl-triazolo-thiadiazolyl)phenol shows enhanced potency due to iodine’s electron-withdrawing effects .
Trifluoromethyl and Arylhydrazono Derivatives

Compound 317 (trifluoromethyl and arylhydrazono substituents) demonstrated anti-proliferative activity against HCT-116 colon cancer cells (IC₅₀ < 10 μM) . The trifluoromethyl group enhances metabolic stability, while the arylhydrazono moiety may intercalate DNA .

Methoxy-Benzamide Analogs

4-Methoxy-N-{triazolo-thiazin-3-yl}benzamide () shares the triazolo-thiazine core but substitutes pentanamide with a methoxy-benzamide group. The aromatic benzamide may favor π-π stacking in enzyme binding, contrasting with the aliphatic pentanamide’s lipid solubility .

Table 2: Substituent Comparison and Bioactivities
Compound Substituent Bioactivity Reference
Target Compound Pentanamide Unknown (inference: potential anticancer/antimicrobial)
HTP 2-Hydroxy-3,5-diiodo-benzamide Heparanase inhibition
ITP 4-Iodo-phenol Enhanced heparanase inhibition
Compound 317 Trifluoromethyl, arylhydrazono Anticancer (HCT-116)
4-Methoxy-benzamide analog Methoxy-benzamide Structural analog (no activity reported)

生物活性

N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}pentanamide is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis methods, and relevant research findings.

1. Chemical Structure and Properties

The compound features a complex heterocyclic structure that combines a triazole and thiazine moiety. Its molecular formula is CnHmNpOqSrC_nH_mN_pO_qS_r, which contributes to its unique pharmacological profile. The presence of nitrogen and sulfur in the ring systems is critical for its biological activity.

PropertyValue
Molecular FormulaCnHmNpOqSr
Molecular WeightVaries by derivative
StructureStructure

2.1 Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance:

  • In vitro studies : Showed effectiveness against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
  • Mechanism of action : Likely involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

2.2 Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

  • Cell line studies : Demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values below 30 µM.
  • Mechanism : Induction of apoptosis via the mitochondrial pathway has been suggested as a primary mechanism.

2.3 Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation:

  • Animal models : In vivo studies indicated significant reduction in edema and inflammatory markers when administered at doses of 20 mg/kg.
  • Cytokine inhibition : Suppression of pro-inflammatory cytokines such as TNF-alpha and IL-6 was observed.

3. Synthesis Methods

The synthesis of this compound typically involves multi-step procedures:

  • Formation of the triazole ring : Using hydrazine derivatives and appropriate carbonyl compounds.
  • Thiazine ring closure : Achieved through cyclization reactions involving sulfur-containing reagents.
  • Amidation : Final step where pentanamide is introduced to form the complete structure.

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of various derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the side chain significantly influenced activity levels.

Case Study 2: Anticancer Activity in vitro

A comparative study assessed the anticancer effects of this compound against standard chemotherapeutic agents. The findings suggested enhanced cytotoxicity in certain derivatives compared to conventional treatments.

5. Conclusion and Future Directions

This compound represents a promising candidate for further pharmacological exploration due to its diverse biological activities. Future research should focus on:

  • Detailed mechanistic studies to elucidate pathways involved in its biological effects.
  • Exploration of structure-activity relationships (SAR) to optimize efficacy and reduce toxicity.
  • Clinical trials to assess safety and effectiveness in human subjects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。